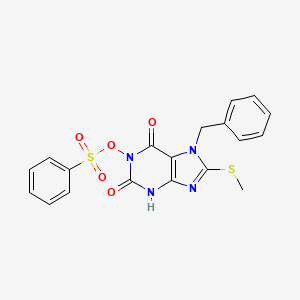
2-Chlorobenzenemethanol hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chlorobenzenemethanol hydrogen sulfate typically involves the sulfation of 2-chlorobenzenemethanol. One common method is the reaction of 2-chlorobenzenemethanol with sulfuric acid or a sulfating agent such as chlorosulfonic acid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the hydrogen sulfate ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorobenzenemethanol hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2-chlorobenzaldehyde or 2-chlorobenzoic acid.
Reduction: The compound can be reduced to form 2-chlorobenzyl alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-Chlorobenzaldehyde, 2-chlorobenzoic acid.
Reduction: 2-Chlorobenzyl alcohol.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chlorobenzenemethanol hydrogen sulfate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-chlorobenzenemethanol hydrogen sulfate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobenzyl alcohol: Similar in structure but lacks the sulfate group.
2-Chlorobenzaldehyde: An oxidation product of 2-chlorobenzenemethanol.
2-Chlorobenzoic acid: Another oxidation product of 2-chlorobenzenemethanol.
Uniqueness
2-Chlorobenzenemethanol hydrogen sulfate is unique due to the presence of both a chlorinated aromatic ring and a sulfate ester group. This combination of functional groups imparts distinct chemical properties, making it useful in specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
85680-02-0 |
|---|---|
Fórmula molecular |
C7H7ClO4S |
Peso molecular |
222.65 g/mol |
Nombre IUPAC |
(2-chlorophenyl)methyl hydrogen sulfate |
InChI |
InChI=1S/C7H7ClO4S/c8-7-4-2-1-3-6(7)5-12-13(9,10)11/h1-4H,5H2,(H,9,10,11) |
Clave InChI |
MOWAGKBZAYDSDS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)COS(=O)(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



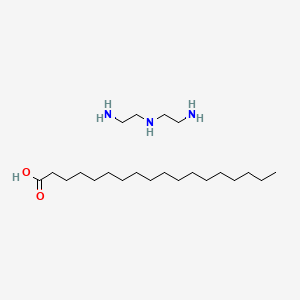

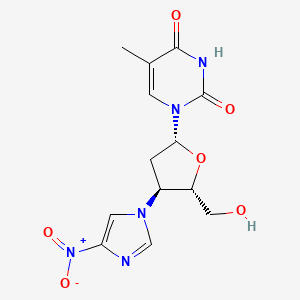
![2-[[2-(4-Chlorophenyl)-1-methylindol-5-yl]methyl]isoindole-1,3-dione](/img/structure/B12800524.png)
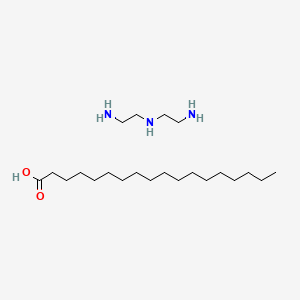

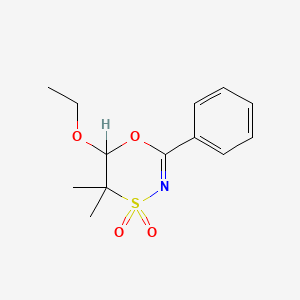

![4-amino-1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidin-2-one](/img/structure/B12800568.png)

